molecular formula C18H13NO B8462363 7-(BENZYLOXY)-2-NAPHTHONITRILE CAS No. 590369-74-7

7-(BENZYLOXY)-2-NAPHTHONITRILE

Cat. No.: B8462363
CAS No.: 590369-74-7
M. Wt: 259.3 g/mol
InChI Key: WWZYNCFZHGWEOX-UHFFFAOYSA-N
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Description

7-(BENZYLOXY)-2-NAPHTHONITRILE is an organic compound with the molecular formula C18H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyloxy group at the 7-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BENZYLOXY)-2-NAPHTHONITRILE typically involves the reaction of 7-hydroxy-2-naphthonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(BENZYLOXY)-2-NAPHTHONITRILE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

7-(BENZYLOXY)-2-NAPHTHONITRILE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(BENZYLOXY)-2-NAPHTHONITRILE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and carbonitrile groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonitrile: Lacks the benzyloxy group, making it less versatile in chemical modifications.

    Benzyl 2-naphthyl ether: Similar structure but lacks the carbonitrile group, affecting its reactivity and applications.

Uniqueness

7-(BENZYLOXY)-2-NAPHTHONITRILE is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

590369-74-7

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-phenylmethoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C18H13NO/c19-12-15-6-7-16-8-9-18(11-17(16)10-15)20-13-14-4-2-1-3-5-14/h1-11H,13H2

InChI Key

WWZYNCFZHGWEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)C#N)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (151 mg, 60% in mineral oil, 3.77 mmol) is added to a stirring solution of 7-hydroxy-2-naphthonitrile (530 mg, 3.14 mmol) in DMSO (10 mL). After the bubbling subsides, benzyl bromide (448 μL, 3.77 mmol) is added and the resulting mixture is allowed to stir for 4 hours. The reaction mixture is poured into water and extracted with ether. The ether layer is dried (Na2SO4), filtered, and concentrated to dryness. The product is purified by column chromatography (step gradient, 25 to 50% CH2Cl2 in hexanes) to give 7-benzyloxy-2-naphthonitrile (735 mg, 90%) as a white solid. HRMS (EI) calculated for C18H13NO: 259.0997, found 259.0993.
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
448 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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